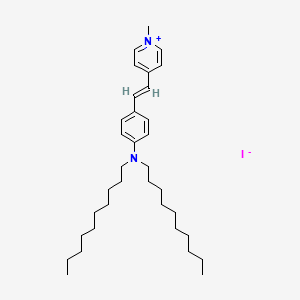

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide is a lipophilic tracer commonly used in live-cell staining, particularly in neurons, hair cells, and cancer cells for xenotransplantation . This compound is known for its fluorescent properties, making it a valuable tool in various biological and medical research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide typically involves the reaction of 4-(Didecylamino)styryl with N-methylpyridinium iodide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety of the compound.

化学反応の分析

Types of Reactions

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of substituted derivatives of the original compound .

科学的研究の応用

Fluorescent Labeling in Cellular Imaging

DiA is primarily used as a fluorescent tracer for cell membranes due to its hydrophobic nature. When incorporated into lipid bilayers, it exhibits enhanced fluorescence, making it an effective tool for visualizing cellular structures.

- Fluorescence Characteristics :

Case Study: Membrane Dynamics

In a study examining the dynamics of cellular membranes, DiA was applied to visualize membrane incorporation and lateral diffusion within living cells. The results demonstrated that DiA effectively labeled the entire cell membrane, allowing researchers to monitor changes in membrane integrity and dynamics over time .

Neurobiology and Apoptosis Studies

DiA has been extensively utilized in neurobiology to study neuronal death and apoptosis. Its ability to label specific neuronal populations enables researchers to track cell death processes in vivo.

- Application in Neurodegeneration :

Case Study: Retinal Imaging

In a longitudinal study on neurodegeneration, DiA was used alongside other markers to assess RGC apoptosis in animal models. The findings highlighted the dye's effectiveness in distinguishing between necrotic and apoptotic cells, thereby providing insights into the timing and mechanisms of neuronal death .

Tracing Axonal Pathways

DiA serves as an anterograde tracer for mapping axonal pathways in various experimental models. Its lipophilic properties allow it to penetrate axonal membranes effectively.

- Application in Axonal Tracing :

Case Study: Axonal Degeneration

Research involving the application of DiA on injured optic nerves revealed significant insights into the patterns of degeneration and potential neuroprotective strategies. The study utilized confocal microscopy to visualize labeled axons over time, demonstrating the utility of DiA in understanding neural repair mechanisms .

Investigating Membrane Interactions

DiA's unique interaction with lipid membranes has made it a valuable tool for studying membrane properties and interactions with various biomolecules.

- Solvatochromism Studies :

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Cellular Imaging | Labels cell membranes | Enhanced fluorescence upon membrane binding |

| Neurobiology | Studies neuronal apoptosis | Differentiation between apoptosis phases using imaging |

| Axonal Pathway Tracing | Maps axonal pathways | Insights into secondary degeneration post-injury |

| Membrane Interaction Studies | Investigates membrane properties | Understanding solvatochromism effects |

作用機序

The mechanism of action of 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide involves its ability to fluoresce under specific conditions. When exposed to light of a certain wavelength, the compound absorbs the light energy and re-emits it as fluorescence. This property allows it to be used as a fluorescent probe in various applications. The molecular targets and pathways involved in its action include the interaction with cellular membranes and other structures, leading to the visualization of these components under a fluorescence microscope .

類似化合物との比較

Similar Compounds

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: A similar compound with dimethylamino groups instead of didecylamino groups.

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Another similar compound with diethylamino groups.

Uniqueness

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide is unique due to its didecylamino groups, which enhance its lipophilicity and make it particularly suitable for live-cell staining in lipid-rich environments. This property distinguishes it from other similar compounds and makes it a valuable tool in specific research applications .

生物活性

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide, commonly referred to as DiAsp, is a fluorescent compound that has garnered attention for its biological activities, particularly in neurobiology. This article explores its mechanisms of action, applications in research, and findings from various studies.

- Molecular Formula : C₃₃H₅₃N₂I

- Molecular Weight : 586.5 g/mol

- Structure : The compound features a didecylamino group attached to a styryl moiety and a pyridinium ring, contributing to its lipophilicity and ability to penetrate cellular membranes.

DiAsp functions primarily as a fluorescent probe that selectively stains cellular components, especially mitochondria. Its lipophilic nature allows it to integrate into lipid membranes, making it suitable for studying mitochondrial dynamics and function in various cell types .

Neuroprotective Effects

Research indicates that DiAsp exhibits neuroprotective properties, particularly in models of retinal ganglion cell (RGC) death. Studies have shown that the application of DiAsp can significantly enhance the survival of RGCs post-injury by providing insights into the mechanisms of neurodegeneration and potential therapeutic interventions .

Study 1: RGC Survival Post-Injury

In a study assessing the survival of RGCs following injury, DiAsp was used as a marker to visualize cellular responses. The results demonstrated that treatment with DiAsp allowed researchers to track neuronal death phases effectively and evaluate neuroprotective strategies. The study concluded that DiAsp could serve as a valuable tool for monitoring neurodegenerative processes in vivo .

Study 2: Assessment of Cell Death Phases

Another investigation utilized DiAsp to distinguish between early and late apoptotic phases in neuronal cells. By employing multi-wavelength imaging techniques, researchers quantified cell death markers and found that DiAsp provided reliable data on the kinetics of apoptosis and necrosis in retinal models .

Research Findings

| Study | Key Findings |

|---|---|

| PMC3032512 | DiAsp effectively labels RGCs and aids in assessing neuroprotection during injury recovery. |

| PNAS | Application of DiAsp post-injury enhances RGC survival rates significantly compared to untreated controls. |

| ResearchGate | Demonstrated the capability of DiAsp to visualize cell death phases in real-time using advanced imaging techniques. |

Applications in Research

DiAsp is extensively used in neurobiological research due to its effective staining properties and ability to provide insights into mitochondrial function. It has been utilized in studies investigating:

- Neurodegenerative Diseases : Understanding mitochondrial dysfunction associated with conditions like Alzheimer's disease.

- Cell Death Mechanisms : Differentiating between apoptosis and necrosis in various models.

- Therapeutic Evaluation : Assessing the efficacy of neuroprotective agents in experimental setups.

特性

IUPAC Name |

N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAYPDQCRKDOKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。